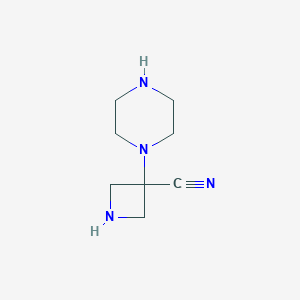

3-(Piperazin-1-yl)azetidine-3-carbonitrile

Description

3-(Piperazin-1-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring a piperazine ring fused to an azetidine-carbonitrile scaffold. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and conformational flexibility from the azetidine ring.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-piperazin-1-ylazetidine-3-carbonitrile |

InChI |

InChI=1S/C8H14N4/c9-5-8(6-11-7-8)12-3-1-10-2-4-12/h10-11H,1-4,6-7H2 |

InChI Key |

POUMNGQHGRWQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2(CNC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(Piperazin-1-yl)azetidine-3-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine or azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Piperazin-1-yl)azetidine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Scaffold Modifications

- Azetidine vs. NA-2’s naphthyridine core allows extended π-π interactions with serotonin receptors, contributing to its antidepressant efficacy in forced swim and tail suspension tests .

Substituent Effects

- Piperazine Modifications :

- Methylation at the piperazine nitrogen (e.g., NA-2) enhances lipophilicity (log P = 2.1), improving blood-brain barrier penetration compared to the unmethylated piperazine in 3-(Piperazin-1-yl)azetidine-3-carbonitrile (log P uncharacterized) .

- Letermovir’s piperazine is part of a larger, fluorinated aryl system, enabling selective antiviral activity distinct from CNS-targeted analogs .

Pharmacological Outcomes

- Antidepressant Potential: NA-2 reduces immobility in murine depression models (ED₅₀ = 5 mg/kg) and reverses mCPP-induced serotoninergic dysfunction, suggesting 5-HT3 receptor antagonism as a mechanism . In contrast, 3-(Piperazin-1-yl)azetidine-3-carbonitrile lacks reported behavioral data.

- Synthetic Feasibility :

- Urea derivatives with piperazine-thiazole-carbonitrile motifs (e.g., compounds 11a–11o) achieve yields >85% via condensation reactions, whereas 3-(Piperazin-1-yl)azetidine-3-carbonitrile’s discontinuation implies synthetic hurdles .

Biological Activity

3-(Piperazin-1-yl)azetidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(Piperazin-1-yl)azetidine-3-carbonitrile features a piperazine ring attached to an azetidine core with a carbonitrile functional group. This unique structure potentially influences its interactions with biological targets.

The biological activity of 3-(Piperazin-1-yl)azetidine-3-carbonitrile is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

- Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways .

Biological Activity and Therapeutic Implications

Research indicates that 3-(Piperazin-1-yl)azetidine-3-carbonitrile exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Potential antibacterial activity suggested | |

| Neuroprotective | Inhibits MAO, potentially protecting neurons |

Experimental Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities, noting that modifications in the piperazine ring can significantly alter potency against cancer cells .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and efficacy of related compounds, providing insights into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Piperazin-1-yl)azetidine-3-carbonitrile to maximize yield and purity?

- Methodological Answer: Multi-step synthesis typically involves coupling azetidine and piperazine precursors under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during nucleophilic substitution to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Piperazin-1-yl)azetidine-3-carbonitrile, and what key spectral features should be analyzed?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., azetidine ring protons at δ 3.2–4.0 ppm, piperazine protons at δ 2.5–3.0 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 207.15) and fragmentation patterns.

- IR Spectroscopy: Detect nitrile stretching (~2200 cm) and tertiary amine bands (~2800 cm) .

Q. What are the common pharmacological targets associated with piperazine-azetidine carbonitrile derivatives, and how are these interactions experimentally validated?

- Methodological Answer:

- Targets: GPCRs (e.g., serotonin/dopamine receptors) or kinases (e.g., EGFR) due to piperazine's flexibility and azetidine's constrained geometry.

- Validation:

- In vitro assays: Radioligand binding studies (IC determination).

- Cell-based assays: Measure inhibition of downstream signaling (e.g., cAMP levels for GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(Piperazin-1-yl)azetidine-3-carbonitrile derivatives across different studies?

- Methodological Answer:

- Comparative analysis: Standardize assay conditions (e.g., cell lines, buffer pH).

- Dose-response curves: Replicate studies with purified batches to exclude impurity effects.

- Structural analogs: Test derivatives to isolate structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting the binding affinity of 3-(Piperazin-1-yl)azetidine-3-carbonitrile to multiple biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites.

- QSAR modeling: Train models on datasets of similar piperazine-azetidine compounds to predict affinity.

- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the steric and electronic environment of the azetidine ring influence the reactivity of 3-(Piperazin-1-yl)azetidine-3-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer:

- Steric effects: The azetidine ring's puckered geometry hinders axial attack, favoring equatorial substitution.

- Electronic effects: Electron-withdrawing nitrile group activates the azetidine ring for SN2 reactions.

- Experimental validation: Compare reaction rates with non-cyano analogs using kinetic studies .

Q. What experimental approaches are used to investigate the metabolic stability of 3-(Piperazin-1-yl)azetidine-3-carbonitrile in hepatic microsomal assays?

- Methodological Answer:

- In vitro microsomal assays: Incubate compound with liver microsomes (human/rat) and NADPH cofactor.

- LC-MS/MS analysis: Quantify parent compound depletion and metabolite formation (e.g., hydroxylation at azetidine or piperazine moieties).

- CYP enzyme inhibition assays: Identify cytochrome P450 isoforms responsible for metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.